

# Application Notes and Protocols: Statistical Analysis of Cibalgin Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the statistical methods for analyzing clinical trial data for **Cibalgin**, a combination analgesic containing propyphenazone and paracetamol. The protocols outlined below are designed to ensure robust and meaningful interpretation of efficacy and safety data.

#### **Data Presentation**

Quantitative data from a **Cibalgin** clinical trial should be summarized in structured tables to facilitate clear comparison between treatment groups.

Table 1: Demographic and Baseline Characteristics



| Characteristic                                 | Cibalgin<br>(N=XXX) | Placebo<br>(N=XXX) | Active<br>Comparator<br>(N=XXX) | Total (N=XXX) |
|------------------------------------------------|---------------------|--------------------|---------------------------------|---------------|
| Age (years),<br>Mean (SD)                      |                     |                    |                                 |               |
| Gender, n (%)                                  | _                   |                    |                                 |               |
| - Male                                         | -                   |                    |                                 |               |
| - Female                                       | _                   |                    |                                 |               |
| Race, n (%)                                    | _                   |                    |                                 |               |
| - Caucasian                                    | _                   |                    |                                 |               |
| - Asian                                        | _                   |                    |                                 |               |
| - African<br>American                          | -                   |                    |                                 |               |
| - Other                                        | _                   |                    |                                 |               |
| Baseline Pain<br>Intensity (NRS),<br>Mean (SD) | _                   |                    |                                 |               |
| Duration of Pain<br>(days), Mean<br>(SD)       |                     |                    |                                 |               |

N=Number of subjects; SD=Standard Deviation; NRS=Numeric Rating Scale

Table 2: Primary Efficacy Endpoint - Pain Intensity Difference (PID)



| Timepoint  | Cibalgin<br>(Mean, SD) | Placebo<br>(Mean, SD) | Active<br>Comparator<br>(Mean, SD) | P-value<br>(Cibalgin vs.<br>Placebo) |
|------------|------------------------|-----------------------|------------------------------------|--------------------------------------|
| 30 minutes | _                      |                       |                                    |                                      |
| 1 hour     | _                      |                       |                                    |                                      |
| 2 hours    | _                      |                       |                                    |                                      |
| 4 hours    | _                      |                       |                                    |                                      |
| 6 hours    | _                      |                       |                                    |                                      |

PID is calculated as the difference from baseline pain intensity.

Table 3: Secondary Efficacy Endpoints



| Endpoint                                                       | Cibalgin | Placebo | Active<br>Comparator | P-value<br>(Cibalgin vs.<br>Placebo) |
|----------------------------------------------------------------|----------|---------|----------------------|--------------------------------------|
| Total Pain Relief<br>(TOTPAR) at 4<br>hours, Mean<br>(SD)      |          |         |                      |                                      |
| Sum of Pain Intensity Differences (SPID) at 6 hours, Mean (SD) |          |         |                      |                                      |
| Patient Global Impression of Change (PGIC) at 6 hours, n (%)   | -        |         |                      |                                      |
| - Very Much<br>Improved                                        | -        |         |                      |                                      |
| - Much Improved                                                | -        |         |                      |                                      |
| - Minimally<br>Improved                                        | _        |         |                      |                                      |
| - No Change                                                    | -        |         |                      |                                      |
| - Minimally<br>Worse                                           | -        |         |                      |                                      |
| - Much Worse                                                   | -        |         |                      |                                      |
| - Very Much<br>Worse                                           | -        |         |                      |                                      |
| Time to First Perceptible Pain                                 | _        |         |                      |                                      |



| Relief (minutes), |  |  |  |
|-------------------|--|--|--|
| Median (IQR)      |  |  |  |
| Proportion of     |  |  |  |
| Patients using    |  |  |  |
| Rescue            |  |  |  |
| Medication, n     |  |  |  |
| (%)               |  |  |  |

IQR=Interquartile Range

Table 4: Safety and Tolerability - Adverse Events (AEs)

| Adverse Event (Preferred Term)                              | Cibalgin (n, %) | Placebo (n, %) | Active Comparator (n, %) |
|-------------------------------------------------------------|-----------------|----------------|--------------------------|
| Nausea                                                      | _               |                |                          |
| Headache                                                    | _               |                |                          |
| Dizziness                                                   | _               |                |                          |
| Somnolence                                                  |                 |                |                          |
| Dry Mouth                                                   |                 |                |                          |
| List all AEs reported<br>by ≥2% of patients in<br>any group | _               |                |                          |

# Experimental Protocols Study Design and Population

This protocol outlines a hypothetical randomized, double-blind, placebo-controlled, parallel-group study to assess the analgesic efficacy and safety of **Cibalgin** in patients with acute pain (e.g., post-dental surgery).

Inclusion Criteria:



- Male or female subjects aged 18-65 years.
- Patients experiencing moderate to severe pain, defined as a score of ≥ 4 on an 11-point Numeric Rating Scale (NRS).
- Willing and able to provide written informed consent.

#### **Exclusion Criteria:**

- Known hypersensitivity to propyphenazone, paracetamol, or other NSAIDs.
- History of significant renal, hepatic, or cardiovascular disease.
- Use of any other analgesic medication within 24 hours of dosing.

Randomization: Eligible subjects will be randomized in a 1:1:1 ratio to receive a single oral dose of **Cibalgin**, placebo, or an active comparator (e.g., ibuprofen 400 mg).

### **Efficacy Assessments**

#### Primary Endpoint:

Pain Intensity Difference (PID): Pain intensity will be assessed using an 11-point NRS (0=no pain, 10=worst pain imaginable) at baseline and at 30 minutes, 1, 2, 4, and 6 hours post-dose. The PID at each timepoint will be calculated by subtracting the pain intensity score at that timepoint from the baseline score.

#### Secondary Endpoints:

- Total Pain Relief (TOTPAR): Pain relief will be measured on a 5-point categorical scale (0=none, 1=slight, 2=moderate, 3=good, 4=complete) at the same timepoints as pain intensity. TOTPAR is the weighted sum of the pain relief scores over a specific time period (e.g., 4 hours).
- Sum of Pain Intensity Differences (SPID): The time-weighted sum of the PIDs over a specific period (e.g., 6 hours).



- Patient Global Impression of Change (PGIC): A 7-point scale where patients rate their overall improvement since starting the treatment.
- Time to First Perceptible Pain Relief: Measured using a stopwatch, which the patient stops when they first feel any pain relief.
- Use of Rescue Medication: The proportion of patients requiring rescue medication (e.g., a standard opioid) and the time to its first use will be recorded.

## **Safety Assessments**

Safety will be monitored through the recording of all adverse events (AEs), vital signs (blood pressure, heart rate, respiratory rate, temperature), and clinical laboratory tests (hematology, blood chemistry, urinalysis) at baseline and at the end of the study.

## Statistical Analysis Methods General Principles

- The primary analysis will be performed on the Intent-to-Treat (ITT) population, which includes all randomized subjects who received at least one dose of the study medication.
- A significance level of  $\alpha = 0.05$  (two-sided) will be used for all hypothesis tests.
- Missing data will be handled using appropriate methods, such as a mixed-effects model for repeated measures (MMRM) for longitudinal pain scores.

## **Analysis of Efficacy Endpoints**

- Primary Endpoint (PID): The primary analysis of PID at each post-baseline timepoint will be conducted using an Analysis of Covariance (ANCOVA) model, with treatment group as a factor and baseline pain intensity as a covariate.[1][2]
- Longitudinal Pain Data: An MMRM will be used to analyze the repeated pain intensity and pain relief scores over time. This model will include treatment, time, and the treatment-by-time interaction as fixed effects, and the baseline score as a covariate.



- TOTPAR and SPID: These will be analyzed using an ANCOVA model similar to the primary endpoint.
- PGIC: This ordinal endpoint will be analyzed using the Mann-Whitney U test for pairwise comparisons between **Cibalgin** and placebo.[1] For an overall test across all three groups, the Kruskal-Wallis test will be used.[1]
- Time to First Perceptible Pain Relief and Time to Rescue Medication: These time-to-event endpoints will be analyzed using Kaplan-Meier survival analysis and the log-rank test.
- Proportion of Patients Using Rescue Medication: This will be analyzed using the Chi-square test or Fisher's exact test.[1]

## **Analysis of Safety Data**

Safety data will be summarized descriptively. The incidence of AEs will be tabulated by treatment group and compared using the Chi-square or Fisher's exact test.

# Visualizations Clinical Trial Workflow





Click to download full resolution via product page

Caption: Workflow of the Cibalgin Clinical Trial.



## **Statistical Analysis Signaling Pathway**



Click to download full resolution via product page

Caption: Statistical Analysis Pathway for Cibalgin Data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Analysis of statistical tests to compare doses of analgesics among groups PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of statistical tests to compare visual analog scale measurements among groups -PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes and Protocols: Statistical Analysis of Cibalgin Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197522#statistical-analysis-methods-for-cibalginclinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com